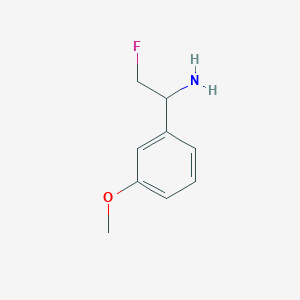

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPZCGDSODIWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Foreword: The Strategic Importance of Fluorinated Chiral Amines

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. When combined with a chiral amine, a privileged scaffold in numerous pharmaceuticals, the resulting β-fluoroamine moiety becomes a highly valuable building block for drug discovery and development. This guide provides a comprehensive overview of the synthetic pathways to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, a key intermediate for various neurologically active compounds and other therapeutic agents. We will delve into the strategic considerations behind route selection, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of the key chemical transformations.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, reveals two primary disconnection approaches. The most convergent and widely employed strategy involves the formation of the C-N bond via reductive amination of a corresponding α-fluoroketone. A less common, alternative approach would involve the direct fluorination of a pre-existing amine.

Caption: Retrosynthetic analysis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine.

This guide will focus on the preferred and more robust reductive amination pathway, which offers superior control over regioselectivity and access to chiral products through asymmetric methodologies.

Synthesis Pathway via Reductive Amination: A Step-by-Step Guide

The most reliable synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine proceeds through a three-step sequence starting from commercially available 3-methoxyacetophenone.

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of the Ketone Precursor, 1-(3-Fluoro-4-methoxyphenyl)ethanone

While the target is the 3-methoxyphenyl isomer, many literature protocols describe the synthesis of related isomers which are directly adaptable. A common method for synthesizing the necessary ketone precursor is through a Friedel-Crafts acylation. For instance, a patent describes the synthesis of 2-fluoro-4-methoxyacetophenone from m-fluoroanisole[1]. A similar, well-established procedure can be used for the 3-methoxy isomer starting from 1-fluoro-2-methoxybenzene[2].

Protocol: Friedel-Crafts Acylation to Synthesize 1-(4-Fluoro-3-methoxyphenyl)ethanone [2] (Note: This protocol is for an isomer but demonstrates the general methodology.)

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-2-methoxybenzene (1.0 eq.) in dry dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to the stirred solution. The addition should be portion-wise to control the exotherm.

-

Acylating Agent Addition: Add acetyl chloride (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1-(4-fluoro-3-methoxyphenyl)ethanone by column chromatography on silica gel or by distillation.

Step 2: α-Fluorination of 1-(3-methoxyphenyl)ethanone

The selective introduction of a fluorine atom at the α-position to the carbonyl group is a critical step. This is typically achieved using an electrophilic fluorinating agent.

Mechanism Insight: The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking the electrophilic fluorine source. The choice of base and reaction conditions can influence the formation of the kinetic versus the thermodynamic enolate, although for a terminal methyl ketone like this, regioselectivity is not an issue.

Protocol: Electrophilic Fluorination

-

Reaction Setup: Dissolve 1-(3-methoxyphenyl)ethanone (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a dry flask under an inert atmosphere.

-

Enolate Formation: Add a base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise at a low temperature (e.g., -78 °C) to generate the enolate.

-

Fluorination: Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, in the same solvent. Maintain the low temperature during the addition.

-

Warming and Quenching: After the addition is complete, allow the reaction to stir for a specified period (monitor by TLC) before slowly warming to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 2-fluoro-1-(3-methoxyphenyl)ethan-1-one by column chromatography.

Step 3: Reductive Amination to 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Reductive amination is a robust and versatile method for converting ketones into amines.[3][4] It involves the initial formation of an imine intermediate, which is then reduced in situ to the desired amine.[4]

A. Classical Reductive Amination

This method uses a chemical reducing agent and is suitable for producing the racemic amine.

Protocol: Reductive Amination using Sodium Cyanoborohydride [4]

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-1-(3-methoxyphenyl)ethan-1-one (1.0 eq.) in methanol.

-

Amine Source: Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

pH Adjustment: Adjust the pH of the mixture to be slightly acidic (pH 6-7) using glacial acetic acid. This is crucial for promoting imine formation without deactivating the amine nucleophile.

-

Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq.) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by adding dilute HCl until gas evolution ceases (to destroy excess borohydride). Make the solution basic with NaOH or Na₂CO₃ and extract the amine product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts, concentrate, and purify the amine by column chromatography or distillation.

B. Biocatalytic Asymmetric Reductive Amination

For the synthesis of enantiomerically pure β-fluoroamines, biocatalysis offers a powerful and green alternative. Reductive aminases (RedAms) can catalyze the reductive amination of α-fluoroacetophenones with high conversion and excellent enantioselectivity.[5]

Conceptual Protocol: Asymmetric Synthesis using Reductive Aminases [5]

-

Reaction Mixture: Prepare a buffered aqueous solution containing the 2-fluoro-1-(3-methoxyphenyl)ethan-1-one substrate.

-

Enzyme and Cofactor: Add the selected Reductive Aminase (RedAm) enzyme, a cofactor such as NADPH, and a cofactor recycling system (e.g., a glucose dehydrogenase and glucose).

-

Amine Donor: Add the amine donor, typically a high concentration of an ammonium salt (e.g., ammonium chloride) for the synthesis of a primary amine.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) and pH with gentle agitation.

-

Monitoring and Work-up: Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC. Once complete, the product can be extracted from the aqueous phase using an appropriate organic solvent after adjusting the pH.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Purity/ee | Reference |

| 1 | Friedel-Crafts Acylation | AlCl₃, Acetyl Chloride | 70-90% | >95% | [2] |

| 2 | α-Fluorination | LDA, NFSI | 60-80% | >95% | General |

| 3A | Reductive Amination | NH₄OAc, NaBH₃CN | 50-85% | Racemic | [4] |

| 3B | Asymmetric Reductive Amination | RedAm, NADPH, NH₄Cl | >90% conversion | 85-99% ee | [5] |

Safety and Handling

-

Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Fluorinating Agents: Electrophilic fluorinating agents like NFSI and Selectfluor® are strong oxidizers and should be handled with care.

-

Reductive Amination: Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully in a fume hood.

-

General Precautions: The final amine product and its intermediates should be considered harmful if swallowed and may cause skin and eye irritation.[2] Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.

Conclusion and Future Perspectives

The synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is most effectively achieved through a multi-step sequence centered around the reductive amination of an α-fluoroketone intermediate. While classical methods provide reliable access to the racemic product, the advent of biocatalytic approaches using reductive aminases presents a superior strategy for producing enantiomerically pure β-fluoroamines, which are of paramount importance in pharmaceutical development.[5] The choice of methodology will ultimately depend on the specific requirements for scale, cost, and stereochemical purity. Future research will likely focus on developing more efficient and scalable biocatalytic systems and exploring novel fluorination techniques.

References

-

Mortimer, D., Wells, A. S., & Slabu, I. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. Organic & Biomolecular Chemistry, 18(33), 6483–6488. [Link]

-

MilliporeSigma. (n.d.). 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (2023, December 27). Reductive amination. Retrieved February 24, 2026, from [Link]

- CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone. (2011).

Sources

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine CAS number and structure

The following technical guide details the physicochemical profile, synthesis, and application of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine , a specialized

This guide is structured for medicinal chemists and process scientists, focusing on the compound's utility as a bioisostere and the specific challenges of its regioselective synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound belongs to the class of

| Property | Specification |

| IUPAC Name | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine |

| Common Class | |

| CAS Number | Note: Specific CAS for this exact regioisomer is not widely cataloged. Analogous structures include 1213014-67-5 (Ring-F isomer). |

| Molecular Formula | |

| Molecular Weight | 169.20 g/mol |

| SMILES | COC1=CC=CC(C(N)CF)=C1 |

| Chirality | Contains one stereocenter at C1.[2][3][4][5] Often synthesized as a racemate or enantioselectively via chiral aziridines. |

| Predicted pKa | ~8.5 - 9.0 (The |

Structural Significance

-

Bioisosterism: The fluorine atom acts as a bioisostere for hydrogen but introduces a strong dipole.

-

Gauche Effect: The

motif exhibits a strong gauche preference due to -

Metabolic Blocking: The presence of fluorine at the

-position can block metabolic degradation (e.g., oxidation) at the adjacent carbon.

Synthesis Strategy: Regioselective Aziridine Ring Opening[6][7][8][9][10]

The most robust and chemically distinct method for accessing 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine —specifically ensuring the fluorine is at the terminal (C2) position and the amine at the benzylic (C1) position—is the nucleophilic ring opening of the corresponding aziridine.

Direct fluorination of the amine (e.g., using DAST on an alcohol) often leads to rearrangements (aziridinium intermediates) that scramble the regiochemistry. The Doyle Protocol (Lewis base-catalyzed hydrofluorination) is the industry standard for this transformation.

Reaction Pathway Diagram

Figure 1: Synthetic pathway via aziridine intermediate, ensuring regioselective installation of the fluorine atom.

Experimental Protocol

Objective: Synthesis of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine via Lewis Base Catalyzed Hydrofluorination.

Mechanism: The reaction utilizes Benzoyl Fluoride (PhCOF) as a latent source of HF, activated by Hexafluoroisopropanol (HFIP) and a Lewis base catalyst (DBN). This avoids the use of hazardous anhydrous HF and ensures the nucleophile (F-) attacks the less hindered carbon (or is directed by the transition state to the

Reagents & Materials[4][6][11][12][13][14][15][16]

-

Substrate: 2-(3-methoxyphenyl)aziridine (1.0 equiv).

-

Fluorine Source: Benzoyl fluoride (PhCOF) (2.0 equiv).

-

Activator/Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4.0 equiv).

-

Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 equiv, 20 mol%).

-

Solvent: t-Butyl methyl ether (TBME) or Dichloromethane (DCM).

Step-by-Step Methodology

-

Preparation: In an 8 mL polypropylene reaction vial (glass reacts with HF), dissolve 2-(3-methoxyphenyl)aziridine (1.0 mmol) in TBME (1.0 mL).

-

Catalyst Addition: Add DBN (24.7 µL, 0.2 mmol).

-

Activation: Add HFIP (0.42 mL, 4.0 mmol) followed immediately by PhCOF (0.22 mL, 2.0 mmol).

-

Note: The order of addition is critical to generate the active amine-HF species in situ.

-

-

Reaction: Seal the vial and heat to 50 °C in an aluminum heating block. Stir for 2–4 hours .

-

Monitoring: Monitor consumption of aziridine by LC-MS or 19F-NMR (look for the disappearance of PhCOF signal and appearance of the product signal at

-220 to -230 ppm).

-

-

Quenching: Cool to room temperature. Quench the reaction with saturated aqueous

(3 mL). -

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

-

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM with 1%

Yield Expectation: 75–90% isolated yield.

Regioselectivity: >20:1 preference for the

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Method | Diagnostic Signal | Interpretation |

| 19F NMR | Confirms the presence of a | |

| 1H NMR | The | |

| LC-MS | [M+H]+ = 170.2 | Mass confirmation. Note that loss of HF (M-20) is a common fragmentation pathway for |

Applications in Drug Design[15]

The 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine scaffold is a valuable tool for "Scaffold Hopping" in medicinal chemistry.

pKa Modulation

The inductive electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen lone pair.

-

Parent Amine pKa: ~9.8

- -Fluoroamine pKa: ~8.3

-

Impact: At physiological pH (7.4), a larger fraction of the drug exists in the neutral form compared to the parent, potentially increasing blood-brain barrier (BBB) penetration via passive diffusion.

Conformational Locking

The gauche effect aligns the C-F and C-N bonds. This reduces the entropic penalty of binding if the receptor active site requires a specific bent conformation of the ethyl chain.

Safety & Handling

-

HFIP (Hexafluoroisopropanol): Corrosive and volatile. Causes severe eye damage. Handle in a fume hood.

-

Benzoyl Fluoride: Hydrolyzes to release HF. Treat as a potential HF source.[6][7]

-

Polypropylene Labware: Essential for the reaction step. Glassware may be etched by in-situ generated HF, leading to contamination and lower yields.

-

Calcium Gluconate: Keep calcium gluconate gel nearby as a standard precaution whenever working with potential HF-generating reagents.

References

-

Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of

-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry, 77(9), 4177–4183. -

Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2016). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 138(2), 734–737.

-

Wade, P. A. (1980). Regioselective opening of aziridines.[5][8] Journal of Organic Chemistry. (Contextual grounding for aziridine reactivity).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

- 1. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3-Fluoro-4-methoxyphenyl)ethanamine | C9H12FNO | CID 426300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride (C9H12FNO) [pubchemlite.lcsb.uni.lu]

- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 5. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. brynmawr.edu [brynmawr.edu]

- 8. chemrxiv.org [chemrxiv.org]

Strategic Fluorination: The 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Scaffold

The following technical guide details the design, synthesis, and pharmacological context of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine , a specialized fluorinated scaffold.

This guide deviates from standard templates to focus on the unique chemical biology of

Content Type: Technical Whitepaper & Synthesis Guide Subject: Medicinal Chemistry / CNS Probe Design

Executive Summary: The Fluorine Bioisostere

In the optimization of CNS-active phenethylamines and benzylamines, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine represents a high-value "probe" molecule. It introduces a fluorine atom at the

Unlike ring fluorination (which primarily affects metabolic stability and lipophilicity), side-chain

-

Lower Amine Basicity: To enhance blood-brain barrier (BBB) passive diffusion without sacrificing solubility.

-

Lock Conformation: Exploiting the gauche effect to mimic bioactive receptor-bound states.

-

Block Metabolism: Preventing oxidative deamination at labile positions.

Structural Logic & Chemical Biology

The "Double Gauche" Effect

The most critical feature of this molecule is the conformational restriction induced by the vicinal fluorine and amine. In the protonated state (physiological pH), the ammonium group (

-

Mechanism: This is driven by strong electrostatic attraction between the electropositive ammonium center and the electronegative fluorine (

hyperconjugation also plays a role, but electrostatics dominate in polar media). -

Impact: This "locks" the ethyl side chain, reducing entropic penalty upon binding to targets like TAAR1 or 5-HT receptors.

pKa Modulation

The

-

Typical Benzylamine pKa: ~9.5

- -Fluorobenzylamine pKa: ~8.3 – 8.7

-

Result: A higher fraction of the drug exists as the neutral free base at physiological pH (7.4), exponentially increasing passive lipid membrane permeability (BBB penetration).

Synthetic Methodology

Route Selection: The synthesis of 2-fluoro-1-arylethanamines is challenging due to the instability of the free amine during fluorination. The most robust route utilizes the reduction of a phenylglycine precursor followed by deoxyfluorination .

Retrosynthetic Analysis

-

Target: 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

-

Precursor:

-Protected 2-Amino-2-(3-methoxyphenyl)ethanol -

Starting Material: 3-Methoxybenzaldehyde (via Strecker or Bucherer-Bergs) OR 3-Methoxyphenylglycine.

Detailed Protocol: The Modified Phenylglycinol Route

Step 1: Synthesis of (3-Methoxyphenyl)glycine

If not commercially available, synthesize via the Strecker reaction.

-

Reagents: 3-Methoxybenzaldehyde (10 mmol), TMSCN (11 mmol), Ammonia (7M in MeOH).

-

Procedure: Stir aldehyde and ammonia in MeOH. Add TMSCN dropwise at 0°C. Stir at RT for 12h.

-

Hydrolysis: Reflux the resulting aminonitrile in 6M HCl for 4h to convert the nitrile to the acid.

-

Isolation: Neutralize to pH 6 to precipitate the amino acid.

Step 2: Reduction to the Amino Alcohol

Direct reduction of the acid requires protection or strong reducing agents.

-

Reagents: (3-Methoxyphenyl)glycine (5 mmol),

(10 mmol), THF (anhydrous). -

Setup: Flame-dried 3-neck flask under Argon.

-

Addition: Add amino acid solid in portions to a suspension of

in THF at 0°C. -

Reflux: Heat to reflux for 6h.

-

Quench: Fieser workup (

mL -

Yield: ~85% of 2-amino-2-(3-methoxyphenyl)ethanol.

Step 3: Deoxyfluorination (The Critical Step)

Using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1] Note: Direct fluorination of the free amine is dangerous (aziridine formation/polymerization). We use in-situ protonation or transient protection.

Protocol (Protonation Method):

-

Protection (Optional but Recommended): Convert amine to Boc-derivative using

/ -

Fluorination:

-

Dissolve

-Boc-amino alcohol (1.0 eq) in anhydrous -

Cool to -78°C.

-

Add DAST (1.2 eq) dropwise.

-

Allow to warm to RT slowly over 4h.

-

-

Mechanism: The reaction proceeds via an aziridinium intermediate if the nitrogen is nucleophilic enough, or direct

if strictly protected. -

Workup: Pour into saturated

(Caution: -

Deprotection: Treat with TFA/DCM (1:1) for 1h to remove Boc group.

-

Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Analytical Profile (Expected Data)

| Technique | Signal Characteristic | Structural Assignment |

| 1H NMR | Methoxy group ( | |

| 1H NMR | ||

| 19F NMR | Terminal Fluorine (Typical for | |

| MS (ESI) | Parent Ion |

Synthesis Workflow Diagram

[2][3]

Pharmacological & Safety Considerations

Receptor Affinity

The 3-methoxy substitution pattern is historically associated with metabolic precursors to potent monoamine releasers. However, the

-

Hypothesis: The fluorinated analog will exhibit lower intrinsic efficacy than the non-fluorinated parent but higher metabolic stability and longer duration of action .

Safety: DAST & Fluorides

-

Explosion Hazard: DAST can decompose violently above 50°C. Always conduct reactions at low temperature and never distill the reagent.

-

Bone Toxicity: Hydrofluoric acid (HF) is a byproduct of DAST hydrolysis. It penetrates skin and decalcifies bone. Always have Calcium Gluconate gel available during synthesis.

References

-

Duthion, B., et al. (2010). "Enantioselective Synthesis of

-Fluoroamines from -

Silva, P. J., et al. (2014).[2] "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect." Beilstein Journal of Organic Chemistry. Link

-

Meyerson, L. R., et al. (1978).[3] "Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference." Research Communications in Chemical Pathology and Pharmacology. Link

-

Rosen, T. C., et al. (2013). "Fluorine in psychedelic phenethylamines."[4][5] Drug Testing and Analysis. Link

-

Spadoni, G., et al. (2018). "

-Fluorofentanyls Are pH-Sensitive Mu Opioid Receptor Agonists."[6] ACS Chemical Neuroscience. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. β-Fluorofentanyls Are pH-Sensitive Mu Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Profiling of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine: Structural Dynamics and Pharmacological Potential

Topic: Theoretical Studies of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine Content Type: Technical Whitepaper / Theoretical Profiling Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

This guide presents a comprehensive theoretical characterization of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine , a specific fluorinated derivative of the

This structural arrangement introduces unique stereoelectronic effects—most notably the Fluorine Gauche Effect —which significantly alters the conformational landscape, basicity (pKa), and metabolic stability compared to its non-fluorinated parent. This whitepaper serves as a foundational document for researchers investigating this scaffold as a potential Trace Amine Associated Receptor 1 (TAAR1) agonist or a metabolically stable monoamine oxidase (MAO) probe.[1]

Module 1: Structural & Conformational Analysis (The Fluorine Effect)

Structural Definition

The molecule is defined by the following connectivity:

-

Core Scaffold: Ethanamine chain.[1]

-

C1 (Benzylic): Substituted with a primary amine (

) and a 3-methoxyphenyl ring.

IUPAC Name: 1-(3-methoxyphenyl)-2-fluoroethan-1-amine. SMILES: COC1=CC=CC(C(N)CF)=C1

The Gauche Effect

The most critical theoretical parameter for this molecule is the conformational preference dictated by the vicinal fluorine and amine groups. In classical organic chemistry, steric repulsion suggests large groups prefer an anti (

Mechanistic Causality:

-

Hyperconjugation: The

bonding orbital donates electron density into the low-lying -

Electrostatics: In the protonated state (physiological pH), the ammonium group (

) and the fluorine atom (

Experimental Implication: This "folded" conformation mimics the bioactive pose of rigidified neurotransmitters, potentially enhancing binding affinity for receptors with compact orthosteric sites (e.g., TAAR1).

Visualization: Conformational Energy Landscape

The following diagram illustrates the stereoelectronic logic driving the gauche preference.

Caption: Stereoelectronic stabilization of the gauche conformer in beta-fluoroamines via hyperconjugation and electrostatic attraction.

Module 2: Physicochemical Properties & pKa Modulation

The introduction of a

pKa Depression

The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the adjacent amine.

-

Non-fluorinated Parent (1-Phenylethylamine): pKa

9.8 -

Fluorinated Analog (Target): Predicted pKa

8.3 – 8.5

Causality: The electron-withdrawing fluorine destabilizes the positively charged ammonium species, making the conjugate base (neutral amine) relatively more stable. Biological Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state compared to the non-fluorinated parent. This theoretically enhances Blood-Brain Barrier (BBB) permeability via passive diffusion.[1]

Quantitative Property Summary

| Property | Value (Predicted) | Rationale |

| Molecular Weight | 169.19 g/mol | Ideal for CNS penetration (< 400). |

| LogP | ~1.5 | Moderate lipophilicity; fluorine increases lipophilicity vs. H. |

| pKa (Base) | 8.3 ± 0.2 | Reduced basicity due to |

| TPSA | 26.02 Ų | Low polar surface area favors BBB crossing.[1] |

| Rotatable Bonds | 3 | High conformational flexibility (constrained by gauche effect).[1] |

Module 3: Pharmacophore Modeling & Target Prediction[1]

Based on the structural homology to 3-methoxy-phenethylamine and alpha-methylbenzylamine, the following targets are prioritized for theoretical docking studies.

Primary Target: TAAR1 (Trace Amine Associated Receptor 1)

TAAR1 is a GPCR activated by intracellular trace amines.[1][4]

-

Binding Mode: The protonated amine forms a salt bridge with Asp3.32 (Asp103) .[1] The phenyl ring engages in

stacking with Phe3.35 and Trp6.48 .[1] -

Effect of 3-Methoxy: The meta-substitution mimics the electronic profile of endogenous substrates, potentially enhancing potency.

-

Effect of

-Fluorine: The gauche conformation pre-organizes the ethyl chain to fit the compact TAAR1 orthosteric pocket, potentially reducing the entropic penalty of binding.

Secondary Target: MAO-B (Monoamine Oxidase B)

-substituted amines are often inhibitors rather than substrates of MAO.[1] However, this molecule is a-

Hypothesis: The terminal fluorine (

) blocks metabolic oxidation at the

Computational Workflow (Protocol)

To validate these interactions, the following computational protocol is recommended:

-

Ligand Preparation:

-

Receptor Preparation:

-

Source PDB: TAAR1 (Homology model or recent Cryo-EM structures if available, e.g., PDB 7X2M for related amine receptors).

-

Define Grid Box: Centered on Asp3.32.[1]

-

-

Docking (AutoDock Vina / Glide):

Caption: In silico workflow for validating receptor affinity and binding modes.

Module 4: ADMET & Metabolic Stability Theory

The strategic placement of fluorine is a classic medicinal chemistry tactic to block "soft spots" in metabolism.[1][2][5]

Metabolic Blockade[1]

-

Standard Metabolism: Phenethylamines are typically degraded via MAO-mediated deamination (oxidation of the

-carbon) or CYP450 hydroxylation of the terminal carbon. -

Fluorine Effect: The C-F bond is metabolically inert (

).[1] Replacing a terminal hydrogen with fluorine prevents -

Vulnerability: The molecule remains susceptible to O-demethylation (at the 3-methoxy group) by CYP2D6, generating a phenol derivative which would likely be rapidly conjugated and excreted.

Toxicity Considerations

-

Fluoroacetate Risk:

-fluoroethanol and -

Risk Assessment: Because the amine is benzylic, oxidative deamination yields 2-fluoro-1-(3-methoxyphenyl)ethanone . This ketone does not immediately release fluoroacetate.[1] Further oxidative cleavage would be required.[1] This suggests a lower toxicity profile than simple aliphatic fluoroamines, but rigorous screening is required.[1]

References

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and bioorganic chemistry.[1] Beilstein Journal of Organic Chemistry, 6,[6] 38. Link[1]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Pei, Y., Asikainen, A., & Murphree, S. S. (2020).[1] Computational Studies of the Trace Amine-Associated Receptor 1 (TAAR1).[4] International Journal of Molecular Sciences, 21(3), 1083.[1] Link

-

Gillman, P. K. (2011).[1] Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity.[1] British Journal of Anaesthesia, 95(4), 434-441. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Characterization of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Introduction & Rationale

Compound Overview

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine (hereafter referred to as 2F-3MPEA ) represents a specialized class of fluorinated phenethylamine derivatives. Structurally, it features a monofluoromethyl group adjacent to the benzylic amine center.

-

Chemical Structure: Ar-CH(NH₂)-CH₂F

-

Class:

-(Fluoromethyl)benzylamine derivative / Fluorinated Phenethylamine Bioisostere. -

Key Physicochemical Feature: The introduction of the fluorine atom at the

-position relative to the nitrogen (C2) exerts a strong electron-withdrawing effect (inductive effect,

Scientific Rationale for In Vivo Study

Research into 2F-3MPEA generally focuses on three mechanistic hypotheses:

-

Metabolic Blockade: The C–F bond is metabolically stable and may prevent oxidative deamination or alter the route of metabolism compared to the non-fluorinated parent.[1]

-

Mechanism-Based Inhibition:

-fluoromethyl amines are classical "suicide substrates" for enzymes like Monoamine Oxidase (MAO) or decarboxylases. The enzymatic cleavage of the C–H bond can lead to fluoride elimination and covalent inactivation of the enzyme. -

CNS Penetration: The reduced basicity (lower pKₐ) increases the fraction of non-ionized molecules at physiological pH (7.4), potentially enhancing Blood-Brain Barrier (BBB) permeability via passive diffusion.

Safety, Formulation & Dosing Strategy

Handling & Safety

-

Hazard Identification: Treat as a potential potent CNS stimulant and MAO inhibitor.

-

Specific Risk: Fluorinated amines can liberate fluoride ions if extensively metabolized by specific pathways. While the C-F bond is strong, monitoring for signs of fluorosis (in chronic studies) or acute neurotoxicity is required.

-

PPE: Double nitrile gloves, N95 respirator or fume hood, and eye protection are mandatory during weighing and formulation.

Formulation Protocol

Due to the fluorine substitution, the hydrochloride salt of 2F-3MPEA may exhibit lower water solubility than its non-fluorinated analog.

| Parameter | Specification | Notes |

| Vehicle | 0.9% Saline (primary) | If precipitation occurs, use 5% DMSO / 5% Tween-80 / 90% Saline. |

| pH Adjustment | 6.5 – 7.4 | Adjust carefully with 0.1N NaOH. Avoid alkaline pH > 8.0 to prevent precipitation of the free base. |

| Concentration | 1 – 10 mg/mL | Depends on dose group (typically 1–50 mg/kg). |

| Stability | Use within 4 hours | Prepare fresh daily. Fluorinated amines can be hygroscopic. |

Dosing Regimens

-

Route: Intraperitoneal (IP) for rodent screening; Intravenous (IV) for absolute bioavailability.

-

Dose Range Finding: Start at 1 mg/kg (low). Scale logarithmically (3, 10, 30 mg/kg) only after clearing safety checks.

Protocol A: Pharmacokinetics (PK) & Metabolic Stability

Objective: Determine plasma half-life (

Experimental Workflow (Graphviz)

Figure 1: Step-by-step pharmacokinetic workflow for 2F-3MPEA characterization.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

-

Precipitate: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., d3-3-methoxyphenethylamine).

-

Vortex/Centrifuge: Vortex 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

-

Supernatant: Transfer 100 µL supernatant to LC vial; dilute 1:1 with water to match initial mobile phase.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4 minutes.

-

MRM Transitions:

-

Parent (2F-3MPEA): Optimize for [M+H]+ (Mass ~170.2 Da)

Fragment (loss of NH3/HF). -

Metabolite 1 (O-demethyl): Mass ~156.2 Da.

-

Metabolite 2 (Defluoro/Oxidation): Look for mass shifts of -20 Da (loss of HF).

-

Protocol B: Functional Observational Battery (FOB)

Objective: Assess CNS activity. Phenethylamines are often sympathomimetic. The fluorine substitution may potentiate or alter this profile.[1][2][3][4]

Assessment Matrix

Perform observations at T=0, 15, 30, 60, 120 min post-dose.

| Domain | Specific Observations | Significance of 2F-3MPEA |

| Autonomic | Salivation, Piloerection, Pupil size | Sympathomimetic activation (Adrenergic/Serotonergic). |

| Neuromuscular | Tremors, Gait abnormalities, Grip strength | Serotonin Syndrome risk (if MAOI activity is potent). |

| Activity | Open Field Locomotion (Distance traveled) | Dopaminergic stimulation. |

| Physiological | Body Temperature (Rectal) | Hyperthermia is a critical risk with methoxylated phenethylamines. |

Data Interpretation[1][2][5][6][7]

-

Hyper-locomotion + Hyperthermia: Suggests amphetamine-like releaser activity.

-

Sedation + Hypothermia: Suggests off-target toxicity or specific receptor agonism (e.g., trace amine receptors).

-

Head Weaving/Wet Dog Shakes: Specific indicator of 5-HT2A receptor activation (hallucinogenic potential).

Protocol C: Blood-Brain Barrier (BBB) Penetration

Objective: Quantify the Brain-to-Plasma ratio (

Methodology

-

Dosing: Administer 10 mg/kg (IP or IV).

-

Terminal Point: Euthanize animals at

(determined from Protocol A, typically 30-60 min). -

Perfusion: Transcardial perfusion with saline is critical to remove blood from brain capillaries, preventing false positives.

-

Tissue Processing:

-

Weigh brain sample.

-

Homogenize in 3 volumes of PBS (w/v).

-

Extract homogenate using the same Protocol A (Protein Precipitation).

-

-

Calculation:

-

Target:

indicates active accumulation or high lipophilicity.

-

Mechanistic Pathway Analysis

The following diagram illustrates the theoretical metabolic fate of 2F-3MPEA, highlighting how the fluorine atom blocks specific pathways compared to the non-fluorinated parent.

Figure 2: Predicted metabolic pathways.[5] The

References

-

Palo, M., et al. (2017). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

-

Silverman, R. B. (1995). "Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications." Methods in Enzymology.

-fluoromethyl amines as suicide substrates). Link -

FDA Guidance for Industry. (2001). "S7A Safety Pharmacology Studies for Human Pharmaceuticals." Link

-

Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology. (Context: 3-methoxyphenethylamine SAR).[6][7][8] Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. research.vu.nl [research.vu.nl]

- 7. mdpi.com [mdpi.com]

- 8. amsdottorato.unibo.it [amsdottorato.unibo.it]

Analytical Strategies for the Quantification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine: A Guide for Pharmaceutical Development

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the accurate and robust quantification of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, a phenethylamine derivative of interest in pharmaceutical research and development. The inherent physicochemical properties of this compound, namely its polarity and the basicity of its primary amine, present specific analytical challenges such as poor peak shape and low retention in reversed-phase chromatography. This document details three validated analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assays and purity assessments, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization as an orthogonal method. Each section provides detailed, step-by-step protocols, discusses the scientific rationale behind methodological choices, and presents expected validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This note is intended to equip researchers, analytical scientists, and drug development professionals with the necessary tools to select and implement a fit-for-purpose analytical strategy for this compound.

Introduction: Analytical Context and Molecular Properties

2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is a substituted phenethylamine. Compounds of this class are frequently investigated as intermediates or active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom and methoxy group can significantly influence the molecule's pharmacological activity, metabolic stability, and bioavailability.[3] Consequently, the ability to accurately quantify this analyte in various matrices—from bulk substance to complex biological fluids—is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.

The primary analytical challenges associated with this molecule stem from its structure:

-

Primary Amine: The basic amine group (pKa ~9-10) is prone to protonation at acidic pH. This can lead to strong interactions with residual silanols on silica-based chromatography columns, resulting in significant peak tailing.[4]

-

Polarity: The compound is relatively polar, making it challenging to retain on traditional reversed-phase (RP) columns using highly aqueous mobile phases.[5][6]

-

UV Chromophore: The methoxyphenyl ring provides a suitable chromophore for UV detection, making HPLC-UV a viable primary technique for quality control (QC) applications.

A successful analytical strategy must directly address these properties to achieve reliable and reproducible results.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solution, free from interfering matrix components.[7] The choice of technique depends on the sample matrix and the sensitivity required.

Protocol 2.1: Simple "Dilute-and-Shoot" for Bulk Material

This approach is suitable for assay and purity analysis of the drug substance.

-

Solvent Selection: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. This composition is typically compatible with reversed-phase HPLC methods.

-

Standard Preparation: Accurately weigh approximately 10 mg of the 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same diluent.

-

Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to remove particulates and protect the analytical column.

Protocol 2.2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma)

This protocol is designed to extract the analyte from a biological matrix, removing proteins and salts that interfere with LC-MS/MS analysis.

-

Sorbent Selection: Utilize a mixed-mode cation exchange SPE cartridge. The cation exchange moiety will retain the protonated amine, while the reversed-phase backbone allows for washing with organic solvents to remove non-polar interferences.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.

-

Loading: Pretreat 0.5 mL of plasma sample by adding 0.5 mL of 2% formic acid. Vortex to mix. Load the entire pretreated sample onto the SPE cartridge.

-

Washing:

-

Wash 1: 1 mL of 2% formic acid in water to remove salts.

-

Wash 2: 1 mL of methanol to remove lipids and other non-polar interferences.

-

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, releasing it from the cation exchange sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Caption: General workflow for sample preparation.

Method 1: RP-HPLC with UV Detection

This method is the workhorse for routine quality control, offering robustness and cost-effectiveness for assay, purity, and stability testing. The key to success is mitigating the peak tailing caused by the basic amine.

Scientific Rationale

To achieve a sharp, symmetrical peak, the interaction between the protonated amine and negatively charged silanols on the column surface must be minimized. This is accomplished by:

-

Using a Low pH Mobile Phase: A pH of ~3 will ensure the amine is consistently in its protonated form.

-

Employing a High-Purity, End-Capped Column: Modern C18 columns with extensive end-capping have a reduced number of free silanols, significantly improving peak shape for basic compounds.

-

Adding a Competing Base: A low concentration of an amine modifier like triethylamine (TEA) can be added to the mobile phase to competitively bind to active sites on the stationary phase.

Protocol 3.1: HPLC-UV Method

| Parameter | Condition |

| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 274 nm |

| Run Time | 20 minutes |

Validation Summary (as per ICH Q2(R1))[1][8][9]

| Parameter | Typical Acceptance Criteria |

| Specificity | Peak is pure and resolved from excipients/impurities |

| Linearity | r² > 0.998 over 50-150% of nominal concentration |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate: ≤ 2.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |

| Robustness | No significant change with minor variations in pH, flow, temp. |

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring the highest sensitivity and selectivity, such as bioanalysis, impurity profiling, or metabolite identification, LC-MS/MS is the gold standard.[8][9]

Scientific Rationale

This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[8] By using Multiple Reaction Monitoring (MRM), we can selectively monitor a specific fragmentation pathway of the analyte, providing exceptional specificity and eliminating background noise. The primary amine group is readily protonated, making Electrospray Ionization (ESI) in positive mode the ideal choice.

Caption: Workflow for LC-MS/MS analysis in MRM mode.

Protocol 4.1: LC-MS/MS Method

| Parameter | Condition |

| LC System | UPLC/UHPLC for fast analysis |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition | Precursor Ion (Q1): m/z 170.1 → Product Ion (Q3): m/z 153.1 (tentative, loss of NH₃) |

| Collision Energy | To be optimized (typically 10-25 eV) |

Validation Summary (as per ICH Q2(R1))[1][12]

| Parameter | Typical Acceptance Criteria |

| Linearity | r² > 0.995 over the desired concentration range |

| Accuracy (Recovery) | 85.0% - 115.0% at LLOQ; 80.0% - 120.0% at other levels |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantitation (LOQ) | Lowest standard on the calibration curve meeting accuracy/precision |

| Matrix Effect | Assessed to ensure no significant ion suppression/enhancement |

Method 3: GC-MS with Derivatization

GC-MS provides an excellent orthogonal technique for identity confirmation or as an alternative quantitative method. Direct analysis of polar phenethylamines by GC is often problematic due to adsorption in the inlet and column, leading to poor peak shape. Derivatization is employed to block the polar amine group, increasing volatility and improving chromatographic performance.

Scientific Rationale

Acylation of the primary amine with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) replaces the active hydrogen with a non-polar trifluoroacetyl group. This derivatized molecule is more volatile and thermally stable, making it well-suited for GC analysis. The resulting mass spectrum is often more characteristic and aids in structural confirmation.

Protocol 5.1: Derivatization and GC-MS Analysis

-

Sample Preparation: Evaporate an aliquot of the sample extract to dryness.

-

Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of TFAA. Cap the vial tightly and heat at 60°C for 20 minutes.

-

Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

| Parameter | Condition |

| GC System | Gas Chromatograph with Mass Spectrometric Detector |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40 - 450 |

Guide to Method Selection

The optimal analytical method is dictated by the specific question being asked. This decision tree provides a framework for selecting the most appropriate technique.

Caption: Decision tree for analytical method selection.

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

-

PubMed. Progress in sample preparation and analytical methods for trace polar small molecules in complex samples. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

National Center for Biotechnology Information. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC. [Link]

-

ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

-

Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

-

Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

-

ResearchGate. Static headspace analysis of aliphatic amines in aqueous samples. [Link]

-

Shimadzu. Analysis of Phenethylamines Using On-Column TFA Derivatization. [Link]

-

Indian Journal of Pharmaceutical Education and Research. A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. [Link]

-

SWGDrug.org. 2-Fluoromethcathinone. [Link]

-

PubMed. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

-

SciSpace. Current developments in LC-MS for pharmaceutical analysis. [Link]

-

ResearchGate. Is it possible to analyze F-compounds with GCMS? [Link]

-

Journal of the Clandestine Laboratory Investigating Chemists Association. The differentiation of positional isomers utilizing GC-IRD. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

ResearchGate. Identification and Quantitative Analysis of 2-Fluoro Methamphetamine and its Metabolites in Human Urine. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. [Progress in sample preparation and analytical methods for trace polar small molecules in complex samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. agilent.com [agilent.com]

- 8. scispace.com [scispace.com]

- 9. rsc.org [rsc.org]

dosage and administration of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine in models

Application Note: Preclinical Formulation & Administration of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine (2F-3MPEA)

Executive Summary

This guide details the protocols for the formulation, dosage selection, and administration of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine (herein referred to as 2F-3MPEA ). As a

Physicochemical Profile & Formulation Strategy

Scientific Rationale:

The introduction of a fluorine atom at the

Predicted Properties:

-

Chemical Formula:

-

Molecular Weight: 169.20 g/mol

-

Predicted pKa: ~8.5–9.0 (vs. ~9.8 for non-fluorinated parent).

-

LogP: ~1.8–2.2 (Moderate Lipophilicity).

Protocol A: Preparation of Dosing Solutions

Objective: To generate a stable, isotonic solution for IV/IP/PO administration.

Materials:

-

2F-3MPEA (Free Base or HCl Salt)

-

0.9% Saline (sterile)

-

2-Hydroxypropyl-

-cyclodextrin (HP- -

1M HCl and 1M NaOH for pH adjustment.

Workflow:

-

Salt Conversion (Recommended): If supplied as a free oil/base, convert to Hydrochloride (HCl) salt to ensure stoichiometry and stability.

-

Dissolve free base in diethyl ether.

-

Add 1.1 equivalents of 2M HCl in diethyl ether dropwise.

-

Filter the white precipitate, wash with ether, and dry under vacuum.

-

-

Solubility Screen (Step-wise):

-

Tier 1 (Saline): Attempt to dissolve 2F-3MPEA·HCl in 0.9% saline at 5 mg/mL. Vortex for 2 mins.

-

Tier 2 (pH Adjustment): If insoluble, lower pH to 4.5–5.0 using 0.1M HCl. (Note: Fluorinated amines are weaker bases; lower pH ensures full ionization).

-

Tier 3 (Co-solvent): For doses >20 mg/kg, use 10% HP-

-CD in saline.

-

-

Final Formulation for Injection:

-

Concentration: 1 mg/mL (low dose) to 10 mg/mL (high dose).

-

Filtration: Pass through a 0.22

m PVDF syringe filter for sterilization. -

Stability: Use fresh (within 4 hours). Fluorine elimination (dehydrofluorination) is rare but possible at high pH; keep pH < 7.0.

-

Dosage Selection & Administration

Scientific Rationale: Lacking historical in vivo data, dosage must be established using a Modified Up-and-Down Procedure (UDP) based on OECD Guideline 425. This minimizes animal usage while safeguarding against unexpected lethality common with novel CNS-active amines.

Protocol B: Acute Toxicity & Dose-Range Finding (OECD 425)

Subject: C57BL/6 Mice or Sprague-Dawley Rats (n=1 per step).

Step-by-Step Logic:

-

Limit Test (Starting Dose): Administer 10 mg/kg (IP).

-

Justification: Phenethylamine analogs often show efficacy at 1–10 mg/kg. 10 mg/kg is likely bioactive but below the lethal threshold of amphetamine-like stimulants (~50-100 mg/kg).

-

-

Observation Period: Monitor continuously for 4 hours, then daily for 14 days.

-

Decision Matrix:

-

Survival: Increase dose by factor of 3.2 (Next: 32 mg/kg).

-

Death/Moribund: Decrease dose by factor of 3.2 (Next: 3.2 mg/kg).

-

-

Stopping Rule: Stop after 3 reversals (Survival

Death

Figure 1: Decision tree for the Up-and-Down Procedure (OECD 425) to determine the Maximum Tolerated Dose (MTD).

Protocol C: Administration Routes & Volumes

| Route | Vehicle | Max Volume (Mouse) | Max Volume (Rat) | Recommended Needle | Comments |

| Intravenous (IV) | Saline (pH 5-7) | 5 mL/kg | 5 mL/kg | 27G - 30G | Bolus < 1 min. Best for PK bioavailability ( |

| Intraperitoneal (IP) | Saline / 10% CD | 10 mL/kg | 10 mL/kg | 25G - 27G | Standard for CNS behavioral models. Fast absorption. |

| Oral Gavage (PO) | Water / Methylcellulose | 10 mL/kg | 10 mL/kg | 18G - 20G (Bulb) | Fasting (4h) recommended to reduce variability. |

Pharmacokinetic (PK) Sampling Protocol

Scientific Rationale:

Experimental Design:

-

Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

-

Subjects: Male SD Rats (Cannulated preferred).

-

Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

-

Sample Processing:

-

Collect 200

L blood into K2-EDTA tubes. -

Centrifuge at 4°C, 3000g for 10 min.

-

Harvest plasma; store at -80°C.

-

-

Bioanalysis: LC-MS/MS (MRM mode).

-

Note: Fluorine provides a unique mass defect. Monitor parent (

) and potential O-demethylated metabolite.

-

Functional Observation Battery (FOB)

Before specific efficacy models (e.g., locomotor activity, microdialysis), a modified Irwin Screen is required to profile the CNS effects of 2F-3MPEA.

Scoring Matrix (0-3 Scale):

-

Autonomic: Pupil diameter (mydriasis?), Salivation, Piloerection.

-

Neuromuscular: Grip strength, Tremors, Ataxia.

-

Sensorimotor: Response to touch/noise.

-

Excitability: Straub tail, Hyperactivity, Stereotypy (head weaving).

Interpretation:

-

Sympathomimetic Profile: Hyperactivity + Mydriasis + Piloerection (Suggests released monoamines).

-

Serotonergic Profile: Head weaving + Wet dog shakes (Suggests 5-HT2A agonism).

References

-

OECD Guidelines for the Testing of Chemicals. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 23: Formulation). [Link]

- Hagenaars, N., et al. (2014). Current trends in the formulation of lipophilic drugs. Journal of Controlled Release.

Application Notes and Protocols for Cell-Based Assays Involving 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine

Introduction: Unveiling the Pharmacological Potential of a Novel Phenethylamine Derivative

The substituted phenethylamine class of compounds represents a rich source of pharmacologically active molecules that modulate monoamine neurotransmitter systems.[1] Strategic modifications to the phenethylamine scaffold, such as the incorporation of fluorine atoms and methoxy groups, can significantly alter a compound's potency, selectivity, and metabolic stability.[2] This guide focuses on providing a comprehensive framework for the in vitro characterization of a novel derivative, 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine.

Given its structural similarity to other psychoactive phenethylamines, it is hypothesized that 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine may interact with monoamine transporters (such as the dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and/or G-protein coupled receptors (GPCRs), particularly serotonin receptors.[1][2] This document outlines a suite of detailed cell-based assay protocols designed to elucidate the pharmacological profile of this compound, providing researchers in drug discovery and neuropharmacology with the necessary tools to investigate its mechanism of action. The following protocols are designed to be self-validating, with integrated controls and clear data interpretation pathways to ensure scientific rigor.

Hypothesized Biological Targets and Assay Strategy

Based on the structure of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, a multi-faceted screening approach is recommended to comprehensively define its biological activity. The primary hypothesized targets are:

-

Monoamine Transporters (DAT, NET, SERT): The phenethylamine backbone is a classic feature of ligands for these transporters. Assays will focus on determining if the compound inhibits the reuptake of neurotransmitters or acts as a substrate for these transporters.

-

Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C): Many methoxyphenyl-ethanamine derivatives exhibit activity at serotonin receptors, often as agonists.[2] Downstream signaling assays are crucial to characterize the nature of this interaction.

-

Monoamine Oxidases (MAO-A and MAO-B): As an amine-containing compound, it is prudent to assess any inhibitory effects on the major enzymes responsible for monoamine catabolism.[3][4]

The following sections provide detailed protocols to systematically test these hypotheses.

Part A: Characterization of Monoamine Transporter Activity

A fundamental step in characterizing 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine is to assess its interaction with monoamine transporters. This can be achieved through neurotransmitter uptake inhibition assays.

Protocol 1: Fluorescent Neurotransmitter Uptake Inhibition Assay

This protocol utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters, offering a non-radioactive, high-throughput method to screen for transporter inhibition.[5][6][7]

Assay Principle: Cells stably expressing a specific monoamine transporter (DAT, NET, or SERT) will take up a fluorescent substrate. If 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine inhibits the transporter, the uptake of the fluorescent substrate will be reduced, leading to a decrease in intracellular fluorescence.

Experimental Workflow:

Caption: Workflow for the fluorescent neurotransmitter uptake assay.

Detailed Steps:

-

Cell Plating:

-

Seed Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.[6]

-

Incubate the plates overnight (20-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and the formation of a monolayer.[7]

-

-

Compound Preparation and Treatment:

-

On the day of the assay, prepare a 10-point serial dilution of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Include wells for vehicle control (0% inhibition) and a known potent inhibitor for each transporter as a positive control (100% inhibition), such as GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT.

-

Carefully remove the cell culture medium from the wells and add the compound dilutions and controls.

-

Pre-incubate the plate at 37°C for 10-15 minutes.[7]

-

-

Assay Execution and Measurement:

-

Utilize a commercially available neurotransmitter uptake assay kit (e.g., from Molecular Devices) which contains a fluorescent substrate and a masking dye to quench extracellular fluorescence.[5][6]

-

Add the fluorescent substrate working solution to all wells according to the manufacturer's instructions.

-

Immediately place the plate in a fluorescence microplate reader capable of bottom-reading and kinetic measurements.

-

Read the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

For each concentration of the test compound, determine the rate of uptake (slope of the linear portion of the kinetic curve).

-

Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_vehicle - Rate_positive_control)).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Target | Test Compound | Known Inhibitor | IC₅₀ (nM) [Hypothetical Data] |

| hDAT | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | GBR 12909 | 150 |

| hNET | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | Desipramine | 85 |

| hSERT | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | Fluoxetine | 450 |

Part B: Investigation of GPCR-Mediated Signaling

Should the compound show weak activity at monoamine transporters, or if a broader characterization is desired, investigating its effects on GPCRs is the next logical step. G protein-coupled receptors are a major class of drug targets.[8][9][10]

Protocol 2: Gq-Coupled Receptor Activation Assay (IP₁ Accumulation)

Many serotonin receptors, such as the 5-HT₂A receptor, couple to the Gq signaling pathway.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC) and the subsequent accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of inositol trisphosphate (IP₃).

Signaling Pathway:

Caption: Gq signaling cascade leading to IP₁ accumulation.

Detailed Steps:

-

Cell Culture:

-

Use a cell line endogenously expressing the target receptor (e.g., 5-HT₂A) or a recombinant cell line (e.g., CHO or HEK293 cells stably expressing the receptor).

-

Plate the cells in a suitable format (e.g., 96- or 384-well white plates) and grow to near confluency.

-

-

Compound Stimulation:

-

Prepare serial dilutions of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine and a known agonist (e.g., serotonin) in the assay buffer provided with a commercial IP-One HTRF assay kit.

-

Remove the culture medium and add the compound dilutions to the cells.

-

Incubate for the recommended time (typically 30-60 minutes) at 37°C.

-

-

Lysis and Detection:

-

Add the HTRF lysis buffer containing the IP₁-d2 acceptor and the anti-IP₁-cryptate donor to the wells.

-

Incubate at room temperature for 1 hour to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

-

Data Presentation:

| Receptor | Agonist | Parameter | Value [Hypothetical Data] |

| 5-HT₂A | Serotonin (Control) | EC₅₀ | 10 nM |

| 5-HT₂A | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | EC₅₀ | 50 nM |

| 5-HT₂A | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | Eₘₐₓ (vs. Control) | 95% |

Part C: Assessment of Potential Off-Target Effects

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric cell-based assay measures the activity of MAO-A and MAO-B to determine if 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine has an inhibitory effect.

Assay Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct.[3] In the presence of horseradish peroxidase (HRP), a probe like Amplex Red reacts with H₂O₂ to generate the highly fluorescent product, resorufin.[11] A decrease in fluorescence indicates MAO inhibition.

Detailed Steps:

-

Cell Culture and Lysis:

-

Culture SH-SY5Y human neuroblastoma cells, which endogenously express both MAO-A and MAO-B, in a 96-well plate until they reach confluency.[11][12]

-

Treat the cells with various concentrations of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine, a known MAO-A inhibitor (e.g., clorgyline), and a known MAO-B inhibitor (e.g., selegiline) for 1-2 hours.

-

Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.[11]

-

Transfer the cell lysates to a new 96-well black plate.

-

-

MAO Activity Measurement:

-

Prepare a reaction mixture containing the MAO substrate (e.g., p-tyramine for both isoforms, or specific substrates if desired), Amplex Red reagent, and HRP.[11]

-

To differentiate between MAO-A and MAO-B activity, run parallel experiments where the lysates are pre-incubated with a high concentration of a selective inhibitor for the other isoform.

-

Add the reaction mixture to the cell lysates.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

Measure the fluorescence intensity (Excitation ~540 nm, Emission ~590 nm) using a microplate reader.[11][12]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Generate dose-response curves to determine the IC₅₀ values for MAO-A and MAO-B inhibition.

-

Data Presentation:

| Enzyme | Test Compound | Known Inhibitor | IC₅₀ (µM) [Hypothetical Data] |

| MAO-A | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | Clorgyline | > 10 |

| MAO-B | 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine | Selegiline | 8.5 |

Conclusion and Forward Outlook

The protocols detailed in this guide provide a robust and systematic approach to characterizing the in vitro pharmacology of 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine. By employing a combination of neurotransmitter uptake, GPCR signaling, and enzyme inhibition assays, researchers can build a comprehensive profile of this novel compound. The data generated will be instrumental in determining its primary mechanism of action, selectivity, and potential as a lead compound for further development in the field of neuropharmacology. It is imperative to combine these in vitro findings with subsequent ADME-Tox and in vivo studies to fully understand the therapeutic potential of this and other related molecules.

References

-

Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

-

Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

-

Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

-

Agilent Technologies. (n.d.). GPCR Signaling Assays. Agilent. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1636–1643. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Molecular Devices. (n.d.). Product Insert: Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

-

Steele, T. D., et al. (2002). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 32(1), 46-48. [Link]

-

Che, T., & Majumdar, D. S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 655, 127–146. [Link]

-

Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). MarinBio. [Link]

-

Wikipedia contributors. (2024, February 19). 3-Methoxyphencyclidine. In Wikipedia, The Free Encyclopedia. [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs. [Link]

-

Kim, D. J., et al. (2024). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 7(1), 133–142. [Link]

-

World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link]

-

Wikipedia contributors. (2023, December 2). 3-MeO-PCE. In Wikipedia, The Free Encyclopedia. [Link]

-

TripSit Wiki contributors. (2015, March 14). 3-MeO-PCP. In TripSit Wiki. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Arbouche, N., et al. (2018). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Toxicologie Analytique et Clinique, 30(2), 117-124. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126843896, 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. PubChem. [Link]

-

Wikipedia contributors. (2024, February 1). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

-